Superior Isotopic Purity and Mass Shift for LC-MS/MS Quantification Compared to Unlabeled Internal Standards
Gatifloxacin-d4 provides a definitive +4.0 Da mass shift relative to native Gatifloxacin (MW 375.39 g/mol vs. 379.42 g/mol), a critical specification for minimizing signal overlap and isotopic cross-talk in triple quadrupole MS instruments . Commercial suppliers specify a minimum isotopic purity of 98 atom% D, ensuring that the internal standard signal is reliably distinguished from the naturally occurring ~1.1% [M+2] isotope peak of the unlabeled analyte . This differentiates Gatifloxacin-d4 from the practice of using unlabeled structural analogs (e.g., Ciprofloxacin, MW 331.34 g/mol), which cannot correct for variable matrix effects and extraction recovery due to chromatographic separation from the target analyte [1].
| Evidence Dimension | Molecular Weight and Mass Spectrometry Performance |
|---|---|
| Target Compound Data | MW = 379.42 g/mol; Isotopic Purity ≥ 98 atom% D; +4.0 Da mass shift |
| Comparator Or Baseline | Unlabeled Gatifloxacin: MW = 375.39 g/mol; 0 atom% D; 0 Da mass shift. Alternative IS (Ciprofloxacin): MW = 331.34 g/mol; chromatographically distinct from analyte. |
| Quantified Difference | +4.0 Da mass shift with ≥98% isotopic enrichment vs. 0 Da for unlabeled analog; co-elution with analyte vs. distinct retention time for alternative IS. |
| Conditions | Specifications derived from vendor Certificate of Analysis (CoA) for solid compound; applicable to electrospray ionization (ESI) LC-MS/MS in plasma or urine. |
Why This Matters
The +4 Da mass difference and high isotopic purity are non-negotiable parameters for establishing a selective, sensitive, and regulatorily-compliant MRM transition, ensuring accurate quantification free from endogenous interference.
- [1] Solid phase extraction (SPE) using Oasis HLB was used to extract gatifloxacin and the internal standard ciprofloxacin from plasma. A method based on liquid chromatography/electrospray tandem mass spectrometry (LC/ESI-MS/MS) was developed and validated to quantitate gatifloxacin in human plasma. All Journals. Accessed 2026. View Source
